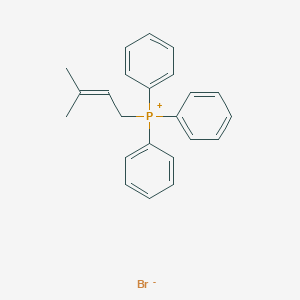

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide

Description

The exact mass of the compound (3-Methylbut-2-enyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 219242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbut-2-enyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMCNCGWNJMMQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934647 | |

| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-34-3 | |

| Record name | Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylbut-2-enyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1530-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylbut-2-enyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methyl-2-butenyl)triphenylphosphonium bromide synthesis

An In-depth Technical Guide to the Synthesis of (3-Methyl-2-butenyl)triphenylphosphonium Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of (3-Methyl-2-butenyl)triphenylphosphonium bromide, a crucial reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the reaction mechanism, provides a detailed experimental protocol, and offers insights into the practical aspects of the synthesis, ensuring both scientific rigor and field-proven applicability.

Introduction and Strategic Importance

(3-Methyl-2-butenyl)triphenylphosphonium bromide is a quaternary phosphonium salt valued primarily as a precursor to the corresponding phosphorus ylide, or Wittig reagent.[1] This class of compounds, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is instrumental in the Wittig reaction, a powerful and widely used method for synthesizing alkenes from aldehydes and ketones.[2][3][4] The (3-methyl-2-butenyl) moiety, also known as the prenyl or isoprenyl group, is a common isoprenoid building block in natural products, making this specific Wittig reagent particularly useful in the synthesis of complex bioactive molecules.

The synthesis of the phosphonium salt itself is a foundational step. It is typically achieved through the quaternization of triphenylphosphine with a suitable alkyl halide, in this case, (3-methyl-2-butenyl) bromide, also known as prenyl bromide.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic chemistry.[2][3][6]

The Underlying Reaction Mechanism: An SN2 Pathway

The formation of (3-Methyl-2-butenyl)triphenylphosphonium bromide is a classic example of an SN2 reaction.[2][6] In this process, the phosphorus atom of triphenylphosphine acts as the nucleophile, utilizing its lone pair of electrons to attack the electrophilic carbon atom of prenyl bromide that is bonded to the bromine atom.[6]

The key characteristics of this mechanism are:

-

Concerted Step: The attack of the nucleophile and the departure of the leaving group (bromide ion) occur simultaneously in a single, concerted step.

-

Backside Attack: The triphenylphosphine attacks the carbon atom from the side opposite to the bromine atom.

-

Stereochemistry: For chiral centers, this mechanism results in an inversion of stereochemistry. However, as the reacting carbon in prenyl bromide is prochiral, this specific reaction does not generate a new stereocenter.

The driving force for this reaction is the formation of a stable phosphonium salt, where the phosphorus atom acquires a positive formal charge. Triphenylphosphine is an excellent nucleophile for this purpose due to the electron-donating nature of the three phenyl groups and the accessibility of its lone pair. Primary alkyl halides, like prenyl bromide, are ideal substrates for SN2 reactions as they offer minimal steric hindrance at the reaction center.[3][5]

Caption: SN2 mechanism for phosphonium salt formation.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures and is designed for reliability and high yield.[7]

Materials and Equipment

-

Reagents:

-

Triphenylphosphine (PPh₃)

-

1-Bromo-3-methyl-2-butene (Prenyl bromide)

-

Anhydrous Toluene

-

Diethyl ether (for washing)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Buchner funnel and filter flask for vacuum filtration

-

Standard laboratory glassware

-

Nitrogen or Argon gas inlet for inert atmosphere (recommended)

-

Reagent Data Table

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Prenyl Bromide | C₅H₉Br | 149.03 | 50.0 | 0.336 | 1.0 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 88.0 | 0.336 | 1.0 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 500 mL | - | Solvent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (88.0 g) and anhydrous toluene (500 mL). Stir the mixture until the triphenylphosphine is fully dissolved.

-

Scientist's Insight: The use of an anhydrous solvent is critical to prevent potential hydrolysis of the starting materials or product. Toluene is an excellent choice due to its appropriate boiling point for reflux and its ability to dissolve both reactants.

-

-

Addition of Alkyl Halide: To the stirred solution, add prenyl bromide (50.0 g).

-

Reflux: Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain this temperature with vigorous stirring for one hour.

-

Scientist's Insight: Heating the reaction provides the necessary activation energy for the SN2 reaction to proceed at a practical rate. One hour is typically sufficient for the initial reaction to form a significant amount of the phosphonium salt precipitate.

-

-

Crystallization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Let the mixture stand for 18-24 hours. A white precipitate of the phosphonium salt will form during this time.

-

Scientist's Insight: This extended period at ambient temperature allows for slow, complete crystallization of the product, maximizing the isolated yield.

-

-

Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with diethyl ether to remove any unreacted starting materials or impurities soluble in a non-polar solvent. Dry the purified white solid. The expected melting point is approximately 242°C.[7]

-

Scientist's Insight: Diethyl ether is an ideal washing solvent as the phosphonium salt is insoluble in it, while unreacted triphenylphosphine and prenyl bromide are soluble. This ensures a high-purity final product.

-

Caption: Experimental workflow for the synthesis.

Safety, Handling, and Hazard Mitigation

Professional laboratory safety practices are mandatory when performing this synthesis.

-

General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] An eyewash station and safety shower should be readily accessible.[10]

-

Triphenylphosphine (PPh₃): Harmful if swallowed and may cause skin irritation.[11] Avoid inhalation of dust. Store in a tightly closed container in a dry, well-ventilated place.[11]

-

Prenyl Bromide (1-Bromo-3-methyl-2-butene): This is a lachrymator and is corrosive, causing skin and eye burns.[9] It is also a flammable liquid.[9] Handle with extreme care, ensuring no contact with skin or eyes. Store in a cool, well-ventilated area away from ignition sources.[9]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

To confirm the identity and purity of the synthesized (3-Methyl-2-butenyl)triphenylphosphonium bromide, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point close to the literature value (~242°C) is a strong indicator of purity.[7]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. The expected signals would include:

-

Multiplets in the aromatic region (7.6-7.9 ppm) corresponding to the 15 protons of the three phenyl groups.

-

A signal for the vinylic proton (-CH=).

-

A doublet for the methylene protons (-CH₂-) adjacent to the phosphorus atom, showing coupling to the ³¹P nucleus.

-

Signals for the two methyl groups (-CH₃).

-

-

³¹P NMR: A single peak in the typical range for phosphonium salts (around +20 to +30 ppm) confirms the formation of the product. For example, a similar compound, (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide, shows a ³¹P NMR signal at 22.04 ppm.[12]

-

¹³C NMR: Provides further structural confirmation by showing the expected number of carbon signals with appropriate chemical shifts.

-

Conclusion

The synthesis of (3-Methyl-2-butenyl)triphenylphosphonium bromide is a straightforward yet crucial procedure for chemists requiring access to the corresponding Wittig reagent. The SN2 reaction between triphenylphosphine and prenyl bromide proceeds efficiently under reflux in toluene, yielding a high-purity product upon crystallization. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can reliably produce this valuable synthetic intermediate for applications ranging from natural product synthesis to the development of novel pharmaceuticals.

References

- J&K Scientific LLC. (n.d.). Wittig Reaction.

- NPTEL Archive. (n.d.). 5.4.1 Wittig Reaction.

- ChemTube3D. (n.d.). Wittig reaction (Phosphonium Ylid formation).

- Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Triphenylphosphine hydrobromide.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Triphenylpropylphosphonium bromide.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 1-Bromo-3-methyl-2-butene.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Triphenylphosphine.

- PrepChem.com. (n.d.). Preparation of 3,3-dimethylallyl triphenylphosphonium bromide.

- Wikipedia. (n.d.). Wittig reagents.

- Benchchem. (n.d.). (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide.

- The Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- Szabo-Scandic. (2023). Safety Data Sheet - Triphenylphosphine.

- Organic Syntheses Procedure. (n.d.). Notes.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide.

- LGC Standards. (n.d.). (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide.

- ChemicalBook. (n.d.). Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). Butyltriphenylphosphonium bromide(1779-51-7) 1H NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig reagents - Wikipedia [en.wikipedia.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. prepchem.com [prepchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

CAS number for (3-Methyl-2-butenyl)triphenylphosphonium bromide

An In-depth Technical Guide to (3-Methyl-2-butenyl)triphenylphosphonium bromide

Abstract

(3-Methyl-2-butenyl)triphenylphosphonium bromide, identified by CAS Number 1530-34-3 , is a crucial quaternary phosphonium salt in modern organic synthesis.[1][2][3][4][5] Its primary utility lies in its role as a precursor to a phosphorus ylide for the Wittig reaction, a powerful method for creating carbon-carbon double bonds with high regiochemical control.[1][6] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its mechanistic role and application in the Wittig reaction, and essential safety information. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Core Compound Identification and Properties

The fundamental characteristics of (3-Methyl-2-butenyl)triphenylphosphonium bromide are summarized below. This data is essential for experimental design, stoichiometric calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1530-34-3 | [1][2][3][4] |

| Molecular Formula | C₂₃H₂₄BrP | [1][2] |

| Molecular Weight | ~411.3 g/mol | [1][7] |

| Synonyms | (3,3-Dimethylallyl)triphenylphosphonium bromide, Prenyltriphenylphosphonium bromide | [2][8] |

| Physical Form | Solid | [4] |

| Purity | Typically >95% | [4] |

| InChI Key | FTMCNCGWNJMMQS-UHFFFAOYSA-M | [1][4] |

Synthesis of (3-Methyl-2-butenyl)triphenylphosphonium bromide

The synthesis of this phosphonium salt is a classic example of a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile. The most direct and widely cited method involves the reaction of triphenylphosphine with 3-methyl-2-butenyl bromide (also known as prenyl bromide).

Reaction Principle and Mechanism

The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the C-Br bond in 3-methyl-2-butenyl bromide. This single-step Sₙ2 reaction forms a stable carbon-phosphorus bond, resulting in the desired quaternary phosphonium salt which typically precipitates from a non-polar solvent. Toluene is an effective solvent for this transformation, facilitating the reaction at reflux and allowing for the isolation of the product as a white precipitate upon cooling.[8]

Synthesis Diagram

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Wittig Olefination

This protocol provides a general framework for using (3-Methyl-2-butenyl)triphenylphosphonium bromide in a Wittig reaction. [6] Materials:

-

(3-Methyl-2-butenyl)triphenylphosphonium bromide (1.1 eq)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., n-Butyllithium in hexanes, 1.05 eq)

-

Aldehyde or ketone (1.0 eq)

-

Schlenk flask or flame-dried two-necked round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Ylide (Wittig Reagent): a. Suspend (3-Methyl-2-butenyl)triphenylphosphonium bromide in a flame-dried Schlenk flask under an inert atmosphere. b. Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath. The low temperature helps control the exothermic deprotonation and maintains the stability of the ylide. c. While stirring vigorously, add n-butyllithium solution dropwise. The formation of the ylide is typically indicated by the appearance of a characteristic orange or reddish color. [6]Stir for 30-60 minutes at this temperature.

-

Reaction with Carbonyl: a. Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF. b. Add the carbonyl solution dropwise to the freshly prepared ylide solution at 0 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel, add water, and extract the product into a suitable organic solvent (e.g., diethyl ether, pentane) multiple times. c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. d. The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel. [6]

Spectroscopic and Safety Data

Expected Spectroscopic Signatures

While a specific spectrum is not provided in the search results, the expected ¹H NMR signals for the phosphonium cation can be predicted based on its structure and data from analogous compounds like methyltriphenylphosphonium and butyltriphenylphosphonium bromide. [9][10]

-

Aromatic Protons (15H): Multiplets in the range of δ 7.6-7.9 ppm, corresponding to the protons on the three phenyl rings attached to phosphorus.

-

Vinyl Proton (1H): A triplet coupled to the adjacent methylene protons, expected around δ 5.0-5.5 ppm.

-

Methylene Protons (2H): A doublet of doublets, coupled to both the vinyl proton and the ³¹P nucleus, likely appearing around δ 4.5-5.0 ppm. The P-H coupling is a key diagnostic feature.

-

Methyl Protons (6H): Two singlets (or a narrowly split multiplet) for the two diastereotopic methyl groups, expected around δ 1.5-1.8 ppm.

Safety and Handling

Proper handling is critical due to the compound's potential hazards.

| Hazard Information | GHS Codes & Statements | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [4][7] |

| Signal Word | Warning | [4][7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

| Storage | Store under an inert atmosphere at room temperature. | [1][4] |

Additional Applications

Beyond its role in the Wittig reaction, (3-Methyl-2-butenyl)triphenylphosphonium bromide has been investigated for its potential biological activities. The lipophilic triphenylphosphonium cation facilitates the accumulation of molecules within mitochondria. This property has led to its exploration as a potential antioxidant, where it may help neutralize free radicals and reduce oxidative stress within the cell. [1]This secondary application is of significant interest to professionals in drug discovery and delivery.

Conclusion

(3-Methyl-2-butenyl)triphenylphosphonium bromide is a valuable and versatile reagent. Its straightforward synthesis and its utility as a key component in the Wittig reaction make it an indispensable tool for constructing complex organic molecules containing isoprenoid moieties. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

- (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide | 1530-34-3. Benchchem.

- (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide. LGC Standards.

- 1530-34-3|(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide. BLDpharm.

- (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide | 1530-34-3. Sigma-Aldrich.

- (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide - CAS 1530-34-3. Sigma-Aldrich.

- (3-Methylbut-2-enyl)triphenylphosphonium bromide. PubChem.

- Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene. Benchchem.

- Preparation of 3,3-dimethylallyl triphenylphosphonium bromide. PrepChem.com.

- One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Organic Chemistry Portal.

- Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum. ChemicalBook.

- What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide? Koyon.

- Wittig Reaction. Organic Chemistry Portal.

- Methyltriphenylphosphonium bromide. Wikipedia.

- Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. The Royal Society of Chemistry.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Butyltriphenylphosphonium bromide(1779-51-7) 1H NMR spectrum. ChemicalBook.

- Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide [lgcstandards.com]

- 3. 1530-34-3|(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide|BLD Pharm [bldpharm.com]

- 4. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide | 1530-34-3 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (3-Methylbut-2-enyl)triphenylphosphonium bromide | C23H24BrP | CID 3083722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR [m.chemicalbook.com]

- 10. Butyltriphenylphosphonium bromide(1779-51-7) 1H NMR spectrum [chemicalbook.com]

physical properties of (3-Methyl-2-butenyl)triphenylphosphonium bromide

An In-Depth Technical Guide to the Physical and Chemical Properties of (3-Methyl-2-butenyl)triphenylphosphonium Bromide

Executive Summary

(3-Methyl-2-butenyl)triphenylphosphonium bromide, also commonly known as prenyltriphenylphosphonium bromide, is a quaternary phosphonium salt of significant utility in synthetic organic chemistry. Its primary application lies in its role as a stable, isolable precursor to the corresponding phosphorus ylide for the Wittig reaction. This reaction enables the introduction of the versatile 3-methyl-2-butenyl (prenyl) moiety onto a carbonyl carbon, forming a new carbon-carbon double bond. The prenyl group is a fundamental building block in the biosynthesis of a vast array of natural products, including terpenoids and steroids, making this reagent particularly valuable in the total synthesis of complex molecules and in drug development. This guide provides a comprehensive overview of its core physical properties, detailed spectroscopic data for characterization, a field-proven synthesis protocol, and an examination of its primary application, grounded in mechanistic principles for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(3-Methyl-2-butenyl)triphenylphosphonium bromide is a white to off-white crystalline solid under standard conditions.[1][2] Its salt-like nature, conferred by the positive charge on the phosphorus atom and the bromide counter-ion, dictates its physical properties, such as a high melting point and solubility profile. Proper storage is critical; the compound is known to be hygroscopic and should be stored at room temperature under an inert atmosphere to prevent degradation and ensure reactivity.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1530-34-3 | [1][3][5] |

| Molecular Formula | C₂₃H₂₄BrP | [3][5][6] |

| Molecular Weight | 411.31 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 242 °C | [1] |

| Purity | Typically >95-98% | [3] |

| Storage | Room temperature, inert atmosphere | [3][4] |

| Synonyms | (3,3-Dimethylallyl)triphenylphosphonium bromide, Prenyltriphenylphosphonium bromide | [5][6] |

Solubility Profile

As an organic salt, its solubility is highest in polar organic solvents. The synthesis protocol, which utilizes toluene (a non-polar solvent), results in the precipitation of the product, indicating its low solubility in such media.[1] It is typically washed with diethyl ether, further confirming its insolubility in less polar ethers.[1] For applications such as the Wittig reaction, it is commonly dissolved or suspended in solvents like tetrahydrofuran (THF) or diethyl ether prior to deprotonation.[7]

Thermal Stability

The compound is thermally stable, as evidenced by its high melting point of 242 °C.[1] However, at significantly elevated temperatures (>150°C), thermal decomposition can occur, primarily through C-P bond cleavage to release triphenylphosphine and 3-methyl-2-butenyl bromide.[3]

Spectroscopic Characterization: An Analytical Fingerprint

Unambiguous characterization is essential for confirming the identity and purity of the reagent. Spectroscopic methods provide a detailed "fingerprint" of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The key diagnostic feature is the coupling between the phosphorus-31 nucleus (¹³P, 100% natural abundance, I=½) and adjacent carbon and proton nuclei.

-

¹H NMR Spectroscopy: A proton NMR spectrum will exhibit several distinct signals:

-

Aromatic Protons: A complex multiplet between δ 7.5-8.0 ppm, integrating to 15 hydrogens, corresponding to the three phenyl groups attached to the phosphorus atom.

-

Vinylic Proton: A triplet of doublets (td) around δ 5.3 ppm, integrating to one hydrogen. The coupling arises from the adjacent methylene protons and the geminal methyl groups.

-

Methylene Protons (-CH₂-P): A doublet of doublets (dd) typically found between δ 4.5-5.0 ppm, integrating to two hydrogens. The signal is split by the adjacent vinylic proton and, crucially, by the phosphorus nucleus (²J(P,H) coupling), confirming the connection to the phosphonium center.

-

Methyl Protons (=C(CH₃)₂): Two singlets (or a single singlet depending on resolution and solvent) around δ 1.7-1.8 ppm, integrating to a total of six hydrogens.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information:

-

Aromatic Carbons: Multiple signals in the δ 115-135 ppm region. The ipso-carbon (the one directly attached to phosphorus) will appear as a doublet with a large ¹J(P,C) coupling constant, a definitive indicator of the P-Ph bond.

-

Vinylic Carbons: Two signals corresponding to the double bond carbons (~δ 120 ppm and ~δ 140 ppm). The CH carbon will be a singlet, while the quaternary carbon will show a small coupling to the methylene protons.

-

Methylene Carbon (-CH₂-P): A doublet in the δ 25-30 ppm range with a significant ¹J(P,C) coupling constant (~50 Hz), which is a key diagnostic peak confirming the structure.

-

Methyl Carbons (=C(CH₃)₂): Two distinct signals for the two methyl carbons around δ 18 ppm and δ 26 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Stretch: A medium-intensity peak around 1650-1670 cm⁻¹ for the alkene.

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

P⁺-C Stretch: Characteristic vibrations can be observed around 1436 cm⁻¹ and 1107 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the cation. Using techniques like Electrospray Ionization (ESI) or MALDI-TOF, the spectrum will be dominated by the cationic species, [C₂₃H₂₄P]⁺.

Synthesis and Purification Protocol

The synthesis of (3-Methyl-2-butenyl)triphenylphosphonium bromide is a straightforward and robust procedure based on the quaternization of triphenylphosphine, an Sₙ2 reaction.[10]

Caption: Synthesis workflow for the phosphonium salt.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

-

Reagent Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (88.0 g).

-

Solvent Addition: Add 500 mL of dry toluene to the flask. Stir the mixture until the triphenylphosphine is fully dissolved.

-

Causality: Dry toluene is crucial. Triphenylphosphine can be sensitive to moisture and oxidation, and the alkyl bromide can hydrolyze. The non-polar nature of toluene will allow the salt product to precipitate, simplifying isolation.

-

-

Addition of Alkyl Halide: Add 3,3-dimethylallyl bromide (prenyl bromide, 50.0 g) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring for one hour.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the nucleophilic triphenylphosphine and the electrophilic alkyl bromide.

-

-

Crystallization: After reflux, turn off the heat and allow the mixture to cool to room temperature. Let it stand for 18 hours. A white precipitate of the desired phosphonium salt will form.

-

Causality: The product is an ionic salt and is insoluble in the non-polar toluene, causing it to crystallize out of the solution upon cooling as its saturation limit is exceeded.

-

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove any unreacted starting materials or non-polar impurities.

-

Drying: Dry the collected solid under vacuum to yield pure (3-Methyl-2-butenyl)triphenylphosphonium bromide.

Core Application: The Wittig Reaction

The primary value of this phosphonium salt is its function as a Wittig reagent precursor.[3][7] The overall process involves two key stages: ylide formation and the Wittig olefination itself.

Caption: Logical workflow of the Wittig Reaction.

Ylide Formation and Mechanism

The acidic proton on the carbon adjacent to the positively charged phosphorus can be removed by a strong base.[10][11] For a non-stabilized reagent like this one, a very strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required.[11]

The resulting ylide is a powerful nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[12] The reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[7] This intermediate is unstable and rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C (alkene) and a very stable P=O (triphenylphosphine oxide) bond. The formation of the highly thermodynamically stable triphenylphosphine oxide is the primary driving force for the reaction.[10]

Safety and Handling

As a chemical reagent, (3-Methyl-2-butenyl)triphenylphosphonium bromide must be handled with appropriate care.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly sealed in a dry place under an inert atmosphere to protect it from moisture.[3]

Conclusion

(3-Methyl-2-butenyl)triphenylphosphonium bromide is a highly valuable and reliable reagent for modern organic synthesis. Its well-defined physical properties, straightforward synthesis, and crucial role in the Wittig reaction make it an indispensable tool for constructing the prenyl substructure found in numerous biologically active natural products. This guide provides the foundational knowledge required for its effective characterization, synthesis, and application in a research and development setting.

References

-

PubChem. (3-Methylbut-2-enyl)triphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

PrepChem.com. (a) Preparation of 3,3-dimethylallyl triphenylphosphonium bromide. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Organic-Chemistry.org. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [Link]

-

Koyon. What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide?. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

University of Massachusetts. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Wikipedia. Methyltriphenylphosphonium bromide. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

PubChem. Phosphine, triphenyl-, hydrobromide. [Link]

-

AD PHARMACHEM. Methyl Tri Phenyl Phosphonium Bromide. [Link]

-

ResearchGate. IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. [Link]

-

PubChem. Allyltriphenylphosphonium bromide. [Link]

-

Fisher Scientific. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide, TRC 500 mg. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. benchchem.com [benchchem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. (3-Methylbut-2-enyl)triphenylphosphonium bromide | C23H24BrP | CID 3083722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide [lgcstandards.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide [lgcstandards.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

(3-Methyl-2-butenyl)triphenylphosphonium bromide molecular weight

An In-Depth Technical Guide to (3-Methyl-2-butenyl)triphenylphosphonium bromide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the core principles, synthesis, and applications of (3-Methyl-2-butenyl)triphenylphosphonium bromide, a key reagent in modern synthetic chemistry. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical logic and rationale that governs its use, ensuring both technical accuracy and practical, field-proven insight.

(3-Methyl-2-butenyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a pivotal precursor to a specific type of Wittig reagent.[1] Its primary utility lies in its role in the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from aldehydes and ketones.[2][3] This reaction is one of the most powerful and widely used methods for creating carbon-carbon double bonds with high regioselectivity, allowing for the assembly of complex molecular architectures from simpler carbonyl and alkyl halide precursors.[4]

The structure of this particular salt, featuring a prenyl (3-methyl-2-butenyl) group, makes it an invaluable reagent for introducing this common isoprenoid motif into target molecules. This is of particular significance in the synthesis of natural products, pharmaceuticals, and fragrances where such structures are prevalent. Beyond its classical application in olefination, emerging research has highlighted the potential of this and similar phosphonium salts in biomedical applications, leveraging the mitochondrial-targeting properties of the triphenylphosphonium cation.[1]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key identifiers and properties of (3-Methyl-2-butenyl)triphenylphosphonium bromide are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 411.31 g/mol | [5][6][7] |

| Molecular Formula | C₂₃H₂₄BrP | [7][8] |

| CAS Number | 1530-34-3 | [1][5][8] |

| Appearance | White solid / powder | [9][10] |

| IUPAC Name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | [8] |

| Common Synonyms | (3,3-Dimethylallyl)triphenylphosphonium bromide, Prenyltriphenylphosphonium bromide | [5][8][9] |

| Melting Point | ~242 °C | [9] |

Synthesis of the Phosphonium Salt: A Classic SN2 Pathway

The preparation of (3-Methyl-2-butenyl)triphenylphosphonium bromide is a straightforward yet illustrative example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The central phosphorus atom of triphenylphosphine possesses a lone pair of electrons, rendering it an excellent and soft nucleophile, ideal for attacking primary alkyl halides.

Mechanistic Rationale

The synthesis involves the reaction of triphenylphosphine (Ph₃P) with 3-methyl-2-butenyl bromide (also known as prenyl bromide). The nucleophilic phosphorus atom attacks the electrophilic carbon atom bearing the bromide, displacing the bromide ion in a single, concerted step. The product, a stable phosphonium salt, is typically insoluble in non-polar organic solvents, causing it to precipitate from the reaction mixture, which drives the reaction to completion in accordance with Le Châtelier's principle.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of the target phosphonium salt.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for phosphonium salt synthesis.[9]

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (1.0 eq) and anhydrous toluene.

-

Causality: Anhydrous conditions are good practice to prevent potential side reactions, although not strictly critical for this step. Toluene is chosen as a solvent in which the reactants are soluble but the salt product is not, facilitating easy isolation.[9]

-

-

Reactant Addition: Add 3-methyl-2-butenyl bromide (1.0 eq) to the stirring solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 1-2 hours. A white precipitate will begin to form.

-

Causality: Heating provides the necessary activation energy for the SN2 reaction. The formation of the precipitate is a visual indicator that the reaction is proceeding.

-

-

Crystallization: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. For complete precipitation, allow it to stand for several hours (e.g., overnight).[9]

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold diethyl ether.

-

Causality: Diethyl ether is used to wash away any unreacted triphenylphosphine or prenyl bromide, which are soluble in ether, while the polar phosphonium salt is not. This is a simple and effective purification step.

-

-

Drying: Dry the purified white solid under vacuum to remove residual solvent. The product can be characterized by NMR and melting point analysis.

The Wittig Reaction: Mechanism and Application

The true value of (3-Methyl-2-butenyl)triphenylphosphonium bromide is realized upon its conversion to the corresponding phosphorus ylide (or phosphorane), the active species in the Wittig reaction.

The Core Mechanism

The Wittig reaction is a two-stage process: ylide formation followed by olefination.

-

Ylide Formation: The phosphonium salt is treated with a strong base. The protons on the carbon adjacent (alpha) to the positively charged phosphorus atom are acidic (pKa ≈ 25-35) due to the electron-withdrawing nature of the phosphonium group. The base abstracts one of these protons to generate the phosphorus ylide, a neutral species with adjacent positive and negative formal charges.[3][4]

-

Olefination: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[2][11] This intermediate is unstable and rapidly collapses, breaking the C-P and C-O bonds and forming new C=C and P=O bonds. The thermodynamic driving force for this final step is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

Caption: The two-stage mechanism of the Wittig Reaction.

General Protocol: Wittig Olefination

This is a representative protocol. Specific conditions may vary based on the carbonyl substrate.

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend (3-Methyl-2-butenyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Causality: The reaction must be performed under anhydrous and inert conditions because the strong bases used (like n-BuLi) and the resulting ylide are highly reactive towards water and oxygen.[2] THF is an excellent polar aprotic solvent for this reaction.

-

-

Deprotonation: Cool the suspension to 0 °C or -78 °C in an appropriate bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Causality: The addition is performed at low temperature to control the exothermic deprotonation and prevent side reactions.

-

-

Carbonyl Addition: While maintaining the low temperature, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Emerging Biomedical Applications

Recent studies have explored the biological activities of lipophilic cations like the triphenylphosphonium group. Due to their positive charge and delocalized lipophilicity, these molecules can readily cross biological membranes and accumulate within mitochondria, driven by the large mitochondrial membrane potential.

(3-Methyl-2-butenyl)triphenylphosphonium bromide has been investigated for its potential to act as a mitochondria-targeted antioxidant.[1] The proposed mechanism involves the compound neutralizing reactive oxygen species (ROS) within the mitochondria, thereby protecting cells from oxidative stress.[1] This targeted delivery makes such compounds promising candidates for applications in drug delivery and as potential antimicrobial agents, opening a new frontier beyond their traditional role in synthesis.[1]

Safety and Handling

According to aggregated GHS information, (3-Methyl-2-butenyl)triphenylphosphonium bromide is classified as a substance that causes skin and serious eye irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

-

PubChem, (3-Methylbut-2-enyl)triphenylphosphonium bromide, [Link]

-

Max-Planck-Gesellschaft, SUPPORTING INFORMATION, [Link]

-

PrepChem.com, (a) Preparation of 3,3-dimethylallyl triphenylphosphonium bromide, [Link]

-

Wikipedia, Wittig reaction, [Link]

-

NROChemistry, Wittig Reaction: Mechanism and Examples, [Link]

-

Organic-Chemistry.org, One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols, [Link]

-

Koyon, What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide?, [Link]

-

Chem.ucla.edu, The Wittig Reaction: Synthesis of Alkenes, [Link]

-

Chemistry LibreTexts, Wittig Reaction, [Link]

-

Wikipedia, Methyltriphenylphosphonium bromide, [Link]

-

Master Organic Chemistry, Wittig Reaction - Examples and Mechanism, [Link]

-

BDMAEE, using triphenylphosphine in mitsunobu reaction for organic synthesis, [Link]

-

PubChem, (Methoxymethyl)triphenylphosphonium bromide, [Link]

-

PubChem, Methyltriphenyliphosphonium bromide, [Link]

-

ResearchGate, Synthesis and transformations of triphenylpropargylphosphonium bromide, [Link]

-

ResearchGate, Triphenyl(propyl)phosphonium bromide, [Link]

- Google Patents, Process for making alkyltriaryl-phosphonium compounds,

Sources

- 1. benchchem.com [benchchem.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide [lgcstandards.com]

- 6. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide [lgcstandards.com]

- 7. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide [lgcstandards.com]

- 8. (3-Methylbut-2-enyl)triphenylphosphonium bromide | C23H24BrP | CID 3083722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

A-1 Technical Guide to the Solubility of (3-Methyl-2-butenyl)triphenylphosphonium Bromide

Abstract

(3-Methyl-2-butenyl)triphenylphosphonium bromide is a crucial phosphonium salt utilized in organic synthesis, most notably in the Wittig reaction for the formation of carbon-carbon double bonds.[1][2] The efficacy of this reagent is fundamentally dependent on its dissolution in an appropriate solvent to enable the subsequent deprotonation to form the reactive ylide.[3][4] However, comprehensive solubility data for this specific salt is not widely published, presenting a practical challenge for researchers. This guide provides an in-depth analysis of the structural factors governing the solubility of (3-Methyl-2-butenyl)triphenylphosphonium bromide, offers predictive insights based on established chemical principles, and details a systematic, self-validating experimental protocol for researchers to determine its solubility in any given solvent. This document is intended to serve as a foundational resource for drug development professionals and synthetic organic chemists, enabling optimized reaction conditions and enhancing experimental reproducibility.

Introduction: The Critical Role of Solubility in Synthesis

The Wittig reaction is a cornerstone of synthetic organic chemistry, valued for its reliability in converting aldehydes and ketones into alkenes.[1] The process begins with the formation of a phosphonium salt, in this case, (3-Methyl-2-butenyl)triphenylphosphonium bromide, which is then deprotonated by a strong base to generate a phosphorus ylide.[3] This ylide is the key reactive intermediate. The entire sequence is critically dependent on the initial step: the dissolution of the phosphonium salt.

Inadequate solubility of the phosphonium salt can lead to:

-

Incomplete Ylide Formation: If the salt is not fully dissolved, the base can only react with the solid surface, leading to low concentrations of the ylide and sluggish or incomplete reactions.

-

Poor Reproducibility: Heterogeneous reaction mixtures are notoriously difficult to control, leading to inconsistent results between batches.

-

Complicated Workup: Undissolved starting material can complicate the purification of the final product.

This guide addresses this critical knowledge gap by providing a framework for understanding and experimentally determining the solubility of (3-Methyl-2-butenyl)triphenylphosphonium bromide.

Physicochemical Profile and Solubility Predictions

To predict the solubility of (3-Methyl-2-butenyl)triphenylphosphonium bromide (C₂₃H₂₄BrP, M.W. 411.32 g/mol ), we must analyze its molecular structure.[5][6]

The compound is an ionic salt composed of:

-

A large, bulky triphenylphosphonium cation: This cation has a delocalized positive charge on the phosphorus atom and three phenyl groups, which contribute significant nonpolar character.

-

A (3-Methyl-2-butenyl) group: Also known as a prenyl group, this substituent is a five-carbon alkenyl chain, adding further nonpolar, lipophilic character.[7]

-

A bromide anion: A simple halide counter-ion.

This dual nature—an ionic "head" and a large, nonpolar "tail"—dictates its solubility based on the principle of "like dissolves like."[8]

Predicted Solubility Behavior:

-

High Solubility in Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF) are expected to be effective.[9] Their polarity can stabilize the ionic components, while their organic nature can solvate the nonpolar triphenyl and prenyl groups. THF is a very common solvent for Wittig reactions.[1][3]

-

Moderate to Low Solubility in Polar Protic Solvents: Solvents like ethanol or methanol may offer some solubility due to their polarity, but the large nonpolar part of the cation will resist strong solvation by the hydrogen-bonding network.

-

Insolubility in Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether are unlikely to dissolve the salt to any significant extent, as they cannot effectively stabilize the ionic charges.[8]

The following table summarizes these predictions, which serve as a starting point for experimental verification.

Table 1: Predicted and Experimental Solubility of (3-Methyl-2-butenyl)triphenylphosphonium bromide

| Solvent Class | Solvent Example | Predicted Solubility | Experimental Observation (Qualitative) | Experimental Observation (Quantitative) |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Researcher to determine | Researcher to determine |

| Dichloromethane (DCM) | High | Researcher todetermine | Researcher to determine | |

| Dimethyl Sulfoxide (DMSO) | High | Researcher to determine | Researcher to determine | |

| Acetonitrile (ACN) | Moderate | Researcher to determine | Researcher to determine | |

| Polar Protic | Methanol (MeOH) | Moderate | Researcher to determine | Researcher to determine |

| Ethanol (EtOH) | Low to Moderate | Researcher to determine | Researcher to determine | |

| Water (H₂O) | Low / Insoluble | Researcher to determine | Researcher to determine | |

| Nonpolar | Toluene | Insoluble | Researcher to determine | Researcher to determine |

| Hexane | Insoluble | Researcher to determine | Researcher to determine | |

| Diethyl Ether | Insoluble | Researcher to determine | Researcher to determine |

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocols provide a systematic approach to validating the predictions in Table 1. These methods are designed to be robust and reliable for any research laboratory setting.

Qualitative Solubility Determination

This rapid method provides a practical classification of solubility for routine synthetic applications.[10][11]

Objective: To classify the compound as "Soluble," "Slightly Soluble," or "Insoluble" in a given solvent at ambient temperature.

Materials:

-

(3-Methyl-2-butenyl)triphenylphosphonium bromide

-

Test tubes or small vials (e.g., 1-dram)

-

Selection of solvents from Table 1

-

Vortex mixer

-

Spatula and analytical balance

Protocol:

-

Preparation: Add approximately 25 mg of the phosphonium salt to a clean, dry test tube.[12]

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.[12]

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Allow the mixture to stand for 1-2 minutes. Observe the sample against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, transparent solution.[8]

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy or translucent.

-

Insoluble: The solid does not appear to dissolve at all. The solvent remains clear with the solid settled at the bottom.[8]

-

-

Record: Record the observation in Table 1. Repeat for each solvent of interest.

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Equilibrium Method)

This method determines the saturation concentration of the salt in a solvent, providing precise data for process development and optimization. The protocol is adapted from standard methods for determining the solubility of organic salts.[13][14]

Objective: To determine the solubility in mg/mL or mol/L at a specific temperature.

Materials:

-

Scintillation vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath (e.g., water or oil bath)

-

Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Protocol:

-

Sample Preparation: Add an excess amount of (3-Methyl-2-butenyl)triphenylphosphonium bromide to a vial containing a known volume (e.g., 5.0 mL) of the solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a prolonged period (a minimum of 20 hours is recommended to ensure equilibrium is reached).[13][14]

-

Sample Withdrawal and Filtration: Stop the stirring and allow the undissolved solid to settle for 30 minutes within the constant temperature bath. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Measurement: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the phosphonium salt. The triphenylphosphine chromophore provides strong UV absorbance.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 20, 48, and 72 hours).[13] Consistent concentration values across later time points confirm that the solution is saturated.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. Document the temperature for all reported values.

-

Analytical Calibration: Ensure the analytical method (HPLC/UV-Vis) is fully validated with a standard calibration curve to guarantee accurate concentration measurements.

Caption: Structural factors influencing solvent interactions.

Conclusion and Recommendations

The solubility of (3-Methyl-2-butenyl)triphenylphosphonium bromide is governed by its amphiphilic structure, possessing both large nonpolar regions and distinct ionic centers. Based on these characteristics, polar aprotic solvents like THF and DCM are predicted to be the most effective solvents for its use in Wittig reactions. This guide provides a robust, two-tiered experimental protocol for researchers to confirm these predictions and quantify solubility in any solvent system relevant to their work. By following the detailed qualitative and quantitative methodologies, scientists can ensure optimal reaction conditions, improve experimental consistency, and accelerate the drug development and chemical synthesis process. It is strongly recommended that researchers perform at least the qualitative solubility test on their specific batch of reagent before commencing any large-scale synthesis.

References

-

Wittig reagents - Wikipedia. Provides background on the preparation and use of Wittig reagents, noting that THF is a typical solvent and that reagents are often generated in situ from the corresponding phosphonium salt. Available at: [Link][3]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. Describes a detailed experimental protocol (the equilibrium concentration method) for accurately measuring the solubility of organic salts, including steps for ensuring equilibrium is reached. Available at: [Link][13][14]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Outlines a standard procedure for qualitative solubility testing using small amounts of solid (25 mg) and solvent (0.5 mL). Available at: [Link][12]

-

(3-Methylbut-2-enyl)triphenylphosphonium bromide - PubChem. Provides the chemical structure, molecular formula, and other identifiers for the compound. Available at: [Link][15]

-

Wittig reaction - Wikipedia. Describes the general scope of the Wittig reaction, its mechanism, and typical solvents used, such as THF or diethyl ether. Available at: [Link][1]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. Reinforces the experimental methodology for determining solubility, including equilibration times and analytical techniques. Available at: [Link][14]

-

Wittig Reaction - Beyond Benign. Mentions that traditional Wittig reactions often use hazardous solvents like dichloromethane or dimethyl formamide. Available at: [Link][9]

-

Experiment: Solubility of Organic & Inorganic Compounds. Explains the "Like dissolves like" principle for predicting solubility of covalent and ionic compounds. Available at: [Link][8]

-

Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Lists solubility tests as a fundamental step in the systematic identification of organic compounds. Available at: [Link][10]

-

Vogel, A. I. A Text-Book of Practical Organic Chemistry. Longman, London (1956). A classic and authoritative text on practical organic chemistry, including fundamental techniques like solubility determination. (Note: Direct link not available, but this is a standard reference text).[16][17]

-

Qualitative solubility analyses: Significance and symbolism. Defines qualitative solubility analysis as the process of testing a chemical's ability to dissolve in different solvents by observing its behavior. Available at: [Link][11]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Provides a procedural flow chart and specific quantities for conducting solubility tests in various aqueous and organic solvents. Available at: [Link][18]

-

Wittig Reaction - Common Conditions. Explains that phosphonium salts must be prepared prior to the Wittig reaction, usually by reacting triphenylphosphine with an alkyl halide. Available at: [Link][4]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Wittig reagents - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide | 1530-34-3 [sigmaaldrich.com]

- 6. CAS 1530-34-3: Phosphonium, (3-methyl-2-buten-1-yl)triphen… [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.ws [chem.ws]

- 9. beyondbenign.org [beyondbenign.org]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

- 11. Qualitative solubility analyses: Significance and symbolism [wisdomlib.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. (3-Methylbut-2-enyl)triphenylphosphonium bromide | C23H24BrP | CID 3083722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Structure Elucidation of (3-Methyl-2-butenyl)triphenylphosphonium Bromide: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-2-butenyl)triphenylphosphonium bromide is a key organic salt, primarily utilized as a precursor to the corresponding phosphonium ylide for Wittig reactions in complex molecule synthesis. The unambiguous confirmation of its molecular structure is paramount to ensuring reaction success, predicting stereochemical outcomes, and maintaining reproducibility in synthetic workflows. This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation.

Foundational Rationale: The Importance of Structural Integrity

In organic synthesis, particularly in the context of drug development where molecular precision is non-negotiable, the identity and purity of every reagent must be rigorously established. (3-Methyl-2-butenyl)triphenylphosphonium bromide serves as the foundational building block for introducing the isoprenoid C5 unit via the Wittig olefination.[1][2] An incorrect or impure starting salt—perhaps containing isomers from the synthesis—can lead to failed reactions, unexpected byproducts, and significant delays in a research program.

The elucidation process described herein is designed not merely to identify the compound but to confirm its specific isomeric form and purity, ensuring its fitness for purpose in sensitive synthetic applications.

Synthesis Pathway: The Quaternization of Triphenylphosphine

The most direct and common synthesis of the target phosphonium salt is through a bimolecular nucleophilic substitution (S_N_2) reaction.[3][4] Triphenylphosphine, an excellent nucleophile, attacks the electrophilic carbon of 1-bromo-3-methyl-2-butene (prenyl bromide), displacing the bromide ion. The product, a stable phosphonium salt, typically precipitates from a non-polar solvent.

Diagram of Synthesis

Caption: S_N_2 synthesis of the target phosphonium salt.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (1.0 eq).

-

Solvent: Add a suitable dry solvent, such as toluene or acetonitrile (approx. 0.5 M concentration).

-

Addition: Add 1-bromo-3-methyl-2-butene (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture may be stirred at room temperature or gently heated (e.g., to 60-80 °C) to accelerate the reaction. A white precipitate will form.[5]

-

Isolation: After the reaction is complete (typically monitored by TLC of the starting materials), cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials. Dry the product under vacuum.

Spectroscopic Analysis: The Core of Elucidation

The following sections detail the application of key spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For this phosphonium salt, a combination of ¹H, ¹³C, and ³¹P NMR is essential.

-

Solvent Selection: Choose a deuterated solvent in which the salt is soluble, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often sufficient.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried salt into a clean, dry NMR tube.

-

Dissolution: Add ~0.6-0.7 mL of the deuterated solvent. Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and their connectivity through spin-spin coupling. The key diagnostic feature is the coupling observed between the phosphorus atom and adjacent protons.

| Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl Protons (Ar-H) | 7.6 – 7.9 | Multiplet (m) | - | 15H |

| Vinylic Proton (-CH=) | 5.3 – 5.5 | Triplet of Doublets (td) | JH-H ≈ 7-8 Hz, JP-H ≈ 4-5 Hz | 1H |

| Methylene Protons (P-CH₂-) | 4.6 – 4.8 | Doublet of Doublets (dd) | JH-H ≈ 7-8 Hz, JP-H ≈ 15-17 Hz | 2H |

| Methyl Protons (=C(CH₃)₂) | 1.6 – 1.8 | Singlet (s) | - | 6H |

-

Expert Interpretation:

-

The phenyl protons appear as a complex multiplet in the downfield aromatic region, typical for triphenylphosphine derivatives.[6][7]

-

The methylene protons (P-CH₂-) are highly diagnostic. They are shifted downfield due to the adjacent positively charged phosphorus atom. They appear as a doublet of doublets: one splitting arises from coupling to the adjacent vinylic proton (JH-H), and the larger splitting is due to coupling to the ³¹P nucleus (JP-H). This P-H coupling is unambiguous proof of the P-CH₂ bond.

-

The vinylic proton (-CH=) is coupled to both the methylene protons and, more weakly, to the phosphorus atom three bonds away, resulting in a triplet of doublets.

-

The two methyl groups are equivalent and appear as a singlet, as they are too far from the phosphorus to show significant coupling.

-

-

Causality: Proton-decoupled ¹³C NMR reveals all unique carbon environments and, importantly, shows coupling to the phosphorus atom, confirming connectivity.

| Assignment | Expected δ (ppm) | Key Feature |

| Phenyl ipso-Carbon | 118 – 120 | Doublet, JP-C ≈ 85-90 Hz |

| Phenyl ortho, meta, para-Carbons | 130 – 136 | May show smaller P-C coupling |

| Vinylic Carbon (=C(CH₃)₂) | 138 – 142 | May show small P-C coupling |

| Vinylic Carbon (-CH=) | 115 – 118 | Doublet, JP-C ≈ 8-10 Hz |

| Methylene Carbon (P-CH₂-) | 22 – 25 | Doublet, JP-C ≈ 50-55 Hz |

| Methyl Carbons (=C(CH₃)₂) | 18, 26 | Two distinct singlets |

-

Expert Interpretation:

-

The most crucial signals are the carbons of the butenyl chain. The methylene carbon shows a large one-bond coupling constant (¹JP-C) of around 50-55 Hz, confirming the direct P-C bond.[6]

-

The vinylic carbon (-CH=) shows a smaller two-bond coupling (²JP-C), further confirming the structure.

-

The ipso-carbon of the phenyl rings (the one directly attached to phosphorus) also exhibits a large ¹JP-C, which is characteristic of triphenylphosphonium salts.

-

-

Causality: ³¹P NMR is a rapid and definitive technique to confirm the presence and electronic state of the phosphorus atom. It provides a single, clear signal for the phosphonium salt.

-

Expected Result:

-

A single peak observed between δ = +20 to +25 ppm (relative to 85% H₃PO₄).[6]

-

The spectrum is typically acquired with proton decoupling, so the signal appears as a sharp singlet.

-

-

Expert Interpretation: The chemical shift is characteristic of a tetracoordinate alkyltriphenylphosphonium cation.[8] A signal in this region confirms the successful quaternization of the triphenylphosphine and rules out the presence of triphenylphosphine oxide (δ ≈ +25 to +35 ppm) or unreacted triphenylphosphine (δ ≈ -5 ppm) as major components.

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies. It serves as a rapid quality check for the presence of the aromatic rings and the carbon-carbon double bond.

-

Method: Attenuated Total Reflectance (ATR) is the most convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

-

Sample Preparation (ATR): Place a small amount of the dry salt directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 – 3100 |

| Aliphatic C-H Stretch | 2850 – 3000 |

| C=C Stretch (Alkene) | 1670 – 1680 |

| Aromatic C=C Bending | 1580 – 1600, 1480 – 1500 |

| P-C Stretch | 1430 - 1440 |

| C-H Bending (Aromatic) | 740 – 760 and 680 – 700 |

-

Expert Interpretation:

-

The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.

-

The peak around 1675 cm⁻¹ is indicative of the C=C double bond in the butenyl chain.

-

A strong band around 1435 cm⁻¹ is characteristic of the P-phenyl vibration, a hallmark of the triphenylphosphonium moiety.[9]

-

The strong absorptions in the 700-760 cm⁻¹ region are due to out-of-plane bending of the C-H bonds on the monosubstituted phenyl rings.

-

Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition. For an ionic compound like a phosphonium salt, electrospray ionization (ESI) is the ideal technique as it gently transfers the pre-existing cation into the gas phase.

-

Sample Preparation: Prepare a dilute solution of the salt in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Use positive ion ESI mode (ESI+).

-

Analysis: Infuse the sample directly or use a liquid chromatography (LC) inlet. Acquire a full scan spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain a highly accurate mass.

-

Expected Result:

-

Analyte: [(C₆H₅)₃PCH₂CH=C(CH₃)₂]⁺

-

Molecular Formula of Cation: C₂₃H₂₄P⁺

-

Monoisotopic Mass (Calculated): 331.1610 Da

-